Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate
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Overview
Description
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate is a chemical compound known for its complex structure and potential applications in various fields of scientific research. This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. Isoquinolines are known for their stability and reactivity, making them valuable in medicinal chemistry and other areas of research .
Preparation Methods
The synthesis of Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate involves several steps, typically starting with the formation of the isoquinoline core. One common method involves the reaction of aniline with β-ketoesters to form Schiff bases, which are then cyclized to produce the isoquinoline structure. The specific conditions for the synthesis of this compound may include the use of chlorinating agents and formylating reagents to introduce the chloro and formyl groups, respectively .
Chemical Reactions Analysis
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other functional groups.
Scientific Research Applications
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Isoquinoline derivatives have shown promise in drug development, particularly for their anti-malarial and anti-cancer properties.
Industry: The compound is used in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate involves its interaction with various molecular targets. The compound’s isoquinoline core allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The chloro and formyl groups may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate can be compared to other isoquinoline derivatives, such as:
Quinoline: Similar in structure but with the nitrogen atom in a different position.
Isoquinoline: The parent compound, lacking the chloro and formyl groups.
Chloroquine: A well-known anti-malarial drug with a quinoline core. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as isoquinolines, which are characterized by their bicyclic structure containing a benzene ring fused to a pyridine-like ring. The presence of the chloro and formyl groups enhances its reactivity and potential biological activity.
- Histone Deacetylase Inhibition : One of the primary mechanisms attributed to this compound is the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by modifying the acetylation status of histones. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor activity. They can induce cell cycle arrest and apoptosis in various cancer cell lines, making them candidates for cancer therapeutics .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulation of neuroinflammatory pathways and protection against oxidative stress .
Biological Activity Summary
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability and an increase in apoptosis markers after treatment with varying concentrations of the compound. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The compound was shown to reduce neuronal death significantly and improve cell survival rates compared to control groups. This suggests potential applications in treating conditions like Alzheimer's disease.
Properties
CAS No. |
919293-35-9 |
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Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate |
InChI |
InChI=1S/C16H10ClNO3/c1-21-16(20)13-4-9-2-3-18-7-14(9)12-6-15(17)10(8-19)5-11(12)13/h2-8H,1H3 |
InChI Key |
HASJBUKKAJLEMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C(=CC2=C3C=NC=CC3=C1)Cl)C=O |
Origin of Product |
United States |
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